Kinase Selectivity Window: DFG-Out Binding vs. Conventional Type I Inhibitors
Pyrazole-urea compounds incorporating a 2,6-difluorophenyl group, including the target compound, are designed to occupy the extended DFG-out pocket of kinases such as p38α, a binding mode associated with superior selectivity over ATP-competitive Type I inhibitors [1]. In a head-to-head kinase profiling study of pyrazole-urea DFG-out inhibitors, compounds in this series demonstrated >100-fold selectivity for p38α over a panel of 50 kinases, whereas the conventional Type I inhibitor SB203580 showed significant off-target activity against CK1, GSK3β, and Lck at concentrations within 10-fold of its p38α IC₅₀ [1]. The target compound's 2,6-difluorophenyl moiety is expected to enhance interactions with the hydrophobic pocket unique to the DFG-out conformation, a structural feature absent in Type I binders.
| Evidence Dimension | Kinase selectivity index (fold-selectivity for p38α over off-target kinases) |
|---|---|
| Target Compound Data | Predicted >100-fold selectivity based on pyrazole-urea DFG-out class behavior [1] (quantitative data for the exact compound not yet published) |
| Comparator Or Baseline | SB203580 (Type I p38α inhibitor): ≤10-fold selectivity for p38α over CK1, GSK3β, Lck [1] |
| Quantified Difference | Approximately ≥10-fold improvement in selectivity window over SB203580 (class-level inference) |
| Conditions | Kinase panel profiling; recombinant enzyme assays; DFG-out vs. Type I binding mode comparison |
Why This Matters
Superior selectivity reduces off-target pharmacological effects, increasing assay specificity and confidence in target engagement studies.
- [1] Liu, H. et al. Enhanced selectivity profile of pyrazole-urea based DFG-out p38alpha inhibitors. Bioorg. Med. Chem. Lett. 2010, 20, 4885-4891. DOI: 10.1016/j.bmcl.2010.06.073 View Source
